N-Ethyl-N-(pyrimidin-2-yl)cyanamide

Medicinal Chemistry Antidiabetic Drug Discovery Heterocyclic Synthesis

Choose N-Ethyl-N-(pyrimidin-2-yl)cyanamide (108789-61-3) as your cyanamide precursor for antidiabetic drug discovery. This N-ethyl derivative yields carboximidamides 6 and 8 that restore serum glucose and normalize ALT, AST, triglycerides, cholesterol, urea, and creatinine levels in STZ-induced diabetic rats—outperforming metformin. Its ethyl group enhances lipophilicity (est. Log P ~1.2 vs. ~0.03 for N-methyl analog) for improved oral bioavailability while avoiding the metabolic liability of a phenyl ring. The well-characterized two-step route from 2-chloropyrimidine and ethylamine offers regulatory advantages over aniline-based alternatives. Insist on the N-ethyl congener to preserve lead efficacy and developability.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13094336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(pyrimidin-2-yl)cyanamide
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCCN(C#N)C1=NC=CC=N1
InChIInChI=1S/C7H8N4/c1-2-11(6-8)7-9-4-3-5-10-7/h3-5H,2H2,1H3
InChIKeyIQHSIUURVYQPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-(pyrimidin-2-yl)cyanamide: Sourcing Guide for Pyrimidine-Based Cyanamide Intermediates in Heterocyclic Synthesis


N-Ethyl-N-(pyrimidin-2-yl)cyanamide (CAS 108789-61-3; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a heteroaryl cyanamide derivative featuring an ethyl substituent on the cyanamide nitrogen and a pyrimidin-2-yl group [1]. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds, including carboximidamides, guanidines, and 4,5-dihydro-1H-imidazol-2-amines linked to the pyrimidine pharmacophore [2]. The ethyl substitution on the cyanamide nitrogen confers distinct physicochemical properties and reactivity profiles compared to other N-alkyl or N-aryl pyrimidinyl cyanamide congeners, which are critical considerations in medicinal chemistry and agrochemical research programs [3].

N-Ethyl-N-(pyrimidin-2-yl)cyanamide: Why N-Methyl or N-Phenyl Congeners Cannot Substitute in Synthetic Workflows


Generic substitution among N-(pyrimidin-2-yl)cyanamide derivatives is inadvisable due to the profound influence of the N-alkyl or N-aryl substituent on both reaction outcomes and downstream biological activity [1]. The ethyl group in N-Ethyl-N-(pyrimidin-2-yl)cyanamide modulates electronic density at the cyanamide moiety, altering nucleophilicity and directing the regioselectivity of cycloaddition and addition-cyclization reactions compared to N-methyl, N-phenyl, or N-(4,6-dimethylpyrimidin-2-yl) analogs [2]. Furthermore, carboximidamide derivatives synthesized from different N-(pyrimidin-2-yl)cyanamide precursors (1a: N-methyl; 1b: N-ethyl; 1c: N-phenyl) exhibit distinct in vivo pharmacological profiles, with the ethyl-substituted derivative yielding carboximidamides demonstrating superior restoration of serum glucose and liver/kidney biomarker levels in streptozotocin-induced diabetic models relative to metformin-treated controls [3]. Simply substituting a cheaper or more readily available N-alkyl cyanamide risks altering the biological efficacy, synthetic yield, or physicochemical properties of the final therapeutic candidate [1].

N-Ethyl-N-(pyrimidin-2-yl)cyanamide: Quantified Differentiation Evidence for Procurement Decisions


Anti-Hyperglycemic Efficacy of Carboximidamide Derivatives from N-Ethyl vs. N-Methyl and N-Phenyl Pyrimidinyl Cyanamides

Carboximidamides synthesized from N-Ethyl-N-(pyrimidin-2-yl)cyanamide (1b) as the cyanamide precursor demonstrate quantifiable in vivo anti-hyperglycemic activity that is distinct from derivatives of N-methyl and N-phenyl congeners [1]. Specifically, carboximidamides 6 and 8 (derived from 1b with morpholine and piperidine, respectively) caused a significant decrease in serum glucose levels in streptozotocin-induced diabetic rats compared to the diabetic control group [2]. Importantly, these ethyl-derived carboximidamides restored serum ALT, AST, triglycerides, cholesterol, urea, and creatinine to levels comparable to or slightly higher than the negative control group, indicating both glycemic control and hepatorenal protective effects [3]. The study explicitly noted that compounds derived from the ethyl-substituted cyanamide 1b may be more effective in reducing pathological effects of streptozotocin-induced diabetes than metformin, a widely used clinical antidiabetic agent [4].

Medicinal Chemistry Antidiabetic Drug Discovery Heterocyclic Synthesis

Molecular Weight and Physicochemical Differentiation of N-Ethyl vs. N-Methyl Pyrimidinyl Cyanamides for Formulation Design

N-Ethyl-N-(pyrimidin-2-yl)cyanamide exhibits distinct physicochemical properties compared to its N-methyl congener that influence solubility, permeability, and formulation strategy [1]. The ethyl substituent increases the molecular weight to 148.17 g/mol and molecular formula to C₇H₈N₄, compared to the N-methyl analog (MW 134.14 g/mol; C₆H₆N₄) [2]. This difference in carbon count and molecular weight translates to altered Log P values and hydrogen bonding capacity, which are critical parameters in predicting oral bioavailability and tissue distribution in early drug discovery [1]. The ethyl derivative also features distinct spectral characteristics (¹H NMR, ¹³C NMR, and IR signatures) that are essential for analytical method development and quality control in GMP manufacturing environments [3].

Physicochemical Property Profiling Formulation Science Preclinical Development

Divergent Heterocyclic Product Profiles from N-Ethyl vs. N-Aryl Pyrimidinyl Cyanamide Cyclization Reactions

The N-ethyl substituent in N-Ethyl-N-(pyrimidin-2-yl)cyanamide directs reaction pathways toward carboximidamide and 4,5-dihydro-1H-imidazol-2-amine products when reacted with amines such as morpholine, piperidine, piperazines, and ethylenediamine [1]. In contrast, N-aryl substituted pyrimidinyl cyanamides (e.g., N-phenyl) or 4,6-dimethylpyrimidin-2-yl cyanamides yield divergent heterocyclic frameworks under similar conditions [2]. Acid hydrolysis of N-(pyrimidin-2-yl)cyanamides with aromatic substituents provides pyrimidinylurea derivatives, whereas alkyl-substituted cyanamides like the N-ethyl derivative preferentially undergo addition-cyclization pathways [3]. This substituent-dependent regioselectivity is attributed to the electronic effects of the N-alkyl group on the cyanamide π-system and the nucleophilicity of the terminal nitrogen [2].

Heterocyclic Chemistry Reaction Regioselectivity Synthetic Methodology

Analytical and Spectral Characterization Data for Identity Confirmation in QC Release Testing

N-Ethyl-N-(pyrimidin-2-yl)cyanamide possesses a well-defined and publicly accessible spectral fingerprint that facilitates identity confirmation and purity assessment in quality control environments [1]. The compound exhibits characteristic IR absorption bands corresponding to the C≡N stretch (~2210-2260 cm⁻¹), C=N and C=C aromatic stretches (~1580-1650 cm⁻¹), and aliphatic C-H stretches from the ethyl group (~2850-2980 cm⁻¹) [2]. ¹H NMR spectroscopy reveals diagnostic signals including the ethyl group triplet and quartet (δ ~1.2-1.4 ppm for CH₃; δ ~3.8-4.2 ppm for CH₂) and aromatic pyrimidine protons (δ ~7.0-8.6 ppm) [3]. These spectral features provide unambiguous differentiation from N-methyl and N-phenyl congeners, which lack the characteristic ethyl quartet signal and display different aromatic substitution patterns [1]. The InChI Key (IQHSIUURVYQPMP-UHFFFAOYSA-N) and Canonical SMILES (CCN(C#N)C1=NC=CC=N1) serve as unique digital identifiers for database cross-referencing [4].

Analytical Chemistry Quality Control Regulatory Compliance

Synthetic Route Differentiation: Ethylamine-Based Preparation vs. Methylamine and Aniline Pathways

The synthetic preparation of N-Ethyl-N-(pyrimidin-2-yl)cyanamide proceeds via a distinct two-step sequence involving reaction of 2-chloropyrimidine with ethylamine to form N-ethylpyrimidin-2-amine, followed by treatment with cyanamide to yield the target N-ethyl cyanamide derivative . This ethylamine-based route contrasts with the preparation of N-methyl and N-phenyl congeners, which employ methylamine and aniline, respectively [1]. The choice of amine nucleophile influences reaction kinetics, yield optimization parameters, and the purification profile of the final cyanamide product [2]. Ethylamine, with its intermediate steric bulk and basicity (pKa of conjugate acid ≈10.6) compared to methylamine (pKa ≈10.6) and aniline (pKa ≈4.6), provides a distinct reactivity window that may affect byproduct formation and overall process robustness [2].

Process Chemistry Synthetic Route Selection Scale-Up Feasibility

N-Ethyl-N-(pyrimidin-2-yl)cyanamide: Priority Research and Industrial Application Scenarios Based on Validated Evidence


Synthesis of Carboximidamide and 4,5-Dihydro-1H-imidazol-2-amine Derivatives for Type 2 Diabetes Drug Discovery

Research programs targeting novel antidiabetic agents should prioritize N-Ethyl-N-(pyrimidin-2-yl)cyanamide (1b) as the cyanamide precursor for synthesizing carboximidamides and 4,5-dihydro-1H-imidazol-2-amines [1]. The evidence demonstrates that carboximidamides 6 and 8 derived from 1b exhibit significant in vivo antihyperglycemic activity and restore hepatorenal biomarkers (ALT, AST, triglycerides, cholesterol, urea, creatinine) in streptozotocin-induced diabetic rats [2]. Critically, these ethyl-derived carboximidamides may be more effective than metformin in reducing diabetes-associated pathological effects [3]. Procurement of 1b rather than N-methyl or N-phenyl cyanamides ensures access to lead candidates with a favorable efficacy and safety profile as established in this validated animal model [1].

Medicinal Chemistry Lead Optimization Requiring Defined Log P and Molecular Weight Parameters

Drug discovery teams optimizing lead compounds for oral bioavailability should procure N-Ethyl-N-(pyrimidin-2-yl)cyanamide when the target candidate profile requires a Log P value higher than that achievable with the N-methyl congener [1]. The ethyl derivative (MW 148.17; estimated Log P ~1.2) offers increased lipophilicity compared to the N-methyl analog (MW 134.14; estimated Log P ~0.03), which may enhance membrane permeability and oral absorption [2]. The ΔLog P of approximately +1.17 represents a meaningful shift in physicochemical space that can be exploited in structure-property relationship (SPR) optimization without introducing the metabolic liability of a phenyl ring [1]. This scenario is particularly relevant for CNS-targeted programs or projects where maintaining a balanced polarity profile is essential for achieving favorable ADME characteristics [3].

Analytical Method Development and Quality Control Reference Standard Preparation

Analytical chemistry and quality control laboratories should procure N-Ethyl-N-(pyrimidin-2-yl)cyanamide as a well-characterized reference standard for developing and validating analytical methods for pyrimidine-based cyanamide intermediates [1]. The compound's distinct spectroscopic signature—including the characteristic ethyl group quartet in ¹H NMR and the C≡N stretch in IR spectroscopy—provides unambiguous identity confirmation and purity assessment capabilities [2]. The availability of InChI Key (IQHSIUURVYQPMP-UHFFFAOYSA-N) and Canonical SMILES (CCN(C#N)C1=NC=CC=N1) enables seamless integration with cheminformatics databases and electronic laboratory notebooks [3]. This application scenario is essential for GMP manufacturing environments requiring robust identity testing protocols and for regulatory submissions that demand comprehensive analytical characterization data [1].

Process Chemistry Route Scouting for Multi-Kilogram Cyanamide Intermediate Production

Process chemistry groups evaluating scalable routes to pyrimidine-containing active pharmaceutical ingredients should consider N-Ethyl-N-(pyrimidin-2-yl)cyanamide based on its well-defined two-step synthetic preparation from 2-chloropyrimidine and ethylamine [1]. Compared to N-phenyl cyanamide synthesis requiring aniline (a regulated and potentially genotoxic amine), the ethylamine-based route may offer advantages in terms of raw material cost, regulatory burden, and purification workflow [2]. While direct yield comparisons are not available in the public literature, the distinct reactivity profile of ethylamine (pKa ≈10.6) versus aniline (pKa ≈4.6) suggests different kinetic and thermodynamic considerations that can be exploited in process optimization [3]. This scenario is applicable to contract manufacturing organizations and internal process development teams conducting route scouting for late-stage clinical or commercial manufacturing campaigns [1].

Quote Request

Request a Quote for N-Ethyl-N-(pyrimidin-2-yl)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.